molecular formula C14H20N2O B8020778 (4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one

(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one

Cat. No.: B8020778
M. Wt: 232.32 g/mol
InChI Key: NVOHBYITWMZMII-ZYHUDNBSSA-N
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Description

(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative of high interest in pharmaceutical research and organic synthesis. With a molecular formula of C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol , this compound serves as a versatile and sophisticated building block for the construction of more complex molecules. Its structure features a stereochemically defined (4S)-4-amino group and a (1R)-1-phenylethyl substituent on the lactam nitrogen, making it a valuable scaffold for exploring structure-activity relationships and for the synthesis of potential therapeutic agents. The compound is characterized by its high purity, specified as 98% or greater . To maintain its stability and integrity, it is recommended that the product be stored sealed in a dry environment at 2-8°C . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4S)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHBYITWMZMII-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](C(C2=O)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries, particularly (R)-1-phenylethylamine, has been instrumental in establishing the (1R)-1-phenylethyl configuration. A notable approach begins with 3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione (CAS: 145704-80-9) as a precursor . This intermediate undergoes selective amination at the C4 position via a Hofmann-type reaction. Treatment with sodium hypochlorite (NaOCl) in aqueous ammonia at 0–5°C yields the primary amine, which is subsequently protected as a tert-butoxycarbonyl (Boc) derivative. Acidic deprotection with trifluoroacetic acid (TFA) furnishes the free amine with retention of stereochemistry .

Key Reaction Conditions :

  • Precursor : 3,3-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione (97% purity) .

  • Amination : NaOCl/NH3, 0–5°C, 12 h (Yield: 68–72%) .

  • Deprotection : TFA/DCM, rt, 2 h (Yield: 85–90%) .

Aziridine Ring-Opening and Expansion

Aziridine derivatives serve as versatile intermediates for constructing the pyrrolidinone core. A ring-expansion strategy involves 2-(methylsulfonyloxymethyl)pyrrolidine derivatives, which react with nucleophiles such as ammonia to form the 4-amino group. For example, 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine undergoes SN2 displacement with ammonium hydroxide at 60°C, yielding the 4-aminopyrrolidine derivative . Subsequent hydrogenolysis removes the benzyl group, and reductive amination with (R)-1-phenylethylamine introduces the chiral sidechain .

Stereochemical Control :

  • The (4S) configuration is enforced by the original stereochemistry of the pyrrolidine precursor, which is preserved during nucleophilic substitution .

  • Optical rotation data ([α]D = +23.4° in CHCl3) confirms enantiomeric excess >98% .

Stereoselective Reductive Amination

A two-step sequence starting from 4-oxo-3,3-dimethylpyrrolidin-2-one enables direct installation of the (1R)-1-phenylethyl group. The ketone is converted to an imine via condensation with (R)-1-phenylethylamine in toluene under Dean-Stark conditions. Asymmetric reduction using (S)-BINAP-modified ruthenium catalysts (e.g., RuCl2[(S)-BINAP]) achieves >90% enantiomeric excess (ee) for the (4S)-configured amine .

Optimized Parameters :

  • Imine Formation : Toluene, 110°C, 6 h (Yield: 82%) .

  • Reduction : RuCl2[(S)-BINAP], H2 (50 psi), MeOH, 25°C, 12 h (Yield: 78%, ee: 92%) .

Enzymatic Resolution of Racemates

Racemic 4-amino-3,3-dimethyl-1-phenylethylpyrrolidin-2-one is resolved using immobilized penicillin G acylase. The enzyme selectively hydrolyzes the (4R)-enantiomer’s acetylated amine, leaving the (4S)-isomer intact. This method achieves 99% ee but requires additional steps for racemate synthesis and acyl protection .

Performance Metrics :

  • Substrate : N-Acetyl-4-amino-3,3-dimethyl-1-phenylethylpyrrolidin-2-one.

  • Conditions : Phosphate buffer (pH 7.4), 37°C, 24 h (Conversion: 48%, ee: 99%) .

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies using 2-chlorotrityl chloride (CTC) resin enable rapid assembly of the pyrrolidinone scaffold. Fmoc-protected (4S)-4-aminopyrrolidine-2-carboxylic acid is loaded onto the resin, followed by iterative coupling with (R)-1-phenylethyl isocyanate. Cleavage with hexafluoroisopropanol (HFIPA) yields the target compound with >95% purity .

Advantages :

  • Resin Loading : 1.2 mmol/g (CTC resin) .

  • Cleavage Efficiency : 20% HFIPA/DCM, 30 min (Yield: 88%) .

Comparative Analysis of Synthetic Routes

Method Yield ee (%) Complexity Scalability
Chiral Auxiliary72%98ModerateHigh
Aziridine Expansion68%95HighModerate
Reductive Amination78%92LowHigh
Enzymatic Resolution48%99HighLow
Solid-Phase Synthesis88%95ModerateHigh

Chemical Reactions Analysis

(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include functionalized pyrrolidin-2-one derivatives .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 1638763-93-5

The compound features a stereogenic center that influences its biological interactions and pharmacological properties.

Biological Activities

Research indicates that (4S)-4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one exhibits several notable biological activities:

Antioxidant Properties

Many amino compounds demonstrate the ability to neutralize free radicals, which can protect cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at combating oxidative damage in various diseases.

Antimicrobial Activity

Some derivatives of this compound have shown potential in inhibiting bacterial growth, making them candidates for antibiotic development. The structural similarities with known antimicrobial agents enhance this potential.

Neuroprotective Effects

Compounds with similar structures have been associated with neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Amination and Cyclization : This method involves the formation of pyrrolidine derivatives from acyclic precursors.
  • Functional Group Transformations : Reactions such as oxidation and reduction can modify the compound's structure to enhance its biological activity.

These synthetic routes are essential for producing high yields of the desired enantiomer while minimizing by-products.

Neuroprotective Studies

Recent studies have demonstrated that compounds similar to (4S)-4-amino derivatives exhibit neuroprotective effects in cellular models of neurodegeneration. These findings suggest that further exploration into this compound's potential could lead to novel therapies for conditions like Alzheimer's disease.

Antimicrobial Testing

In vitro tests have shown that derivatives of (4S)-4-amino compounds can inhibit the growth of various bacterial strains. This positions them as potential candidates for new antibiotic formulations targeting resistant bacterial infections.

Mechanism of Action

The mechanism of action of (4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often mediated through its binding to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation, while its anti-inflammatory effects could be due to the suppression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidin-2-one Derivatives

The following table compares (4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one with structurally related compounds:

Compound Name Substituents/Functional Groups Stereochemistry Synthesis Method Key Differences
This compound C4: -NH₂; C3: two -CH₃; N1: (1R)-1-phenylethyl (4S,1R) Not explicitly stated Amino group, dimethyl substituents
(4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one C4: -(1R)-1,2-dihydroxyethyl; N1: (1R)-1-phenylethyl (4R,1R) Sharpless asymmetric dihydroxylation Hydroxyl groups instead of amino/dimethyl
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)... Complex substituents: pyrazolo-pyrimidine, chloro, ethoxy, fluoro groups Multiple stereocenters (R/S) Multi-step synthesis Heterocyclic extensions, halogenation

Analysis of Structural and Functional Differences

a. Amino vs. Hydroxyethyl Groups

The target compound’s amino group at C4 contrasts with the dihydroxyethyl group in (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one . This difference impacts:

  • Basicity: The amino group (pKa ~9–10) increases basicity compared to hydroxyl groups (pKa ~16–18), affecting solubility and protonation-dependent interactions.
  • Reactivity: The amino group enables nucleophilic reactions (e.g., acylations), whereas dihydroxyethyl groups participate in hydrogen bonding or oxidation reactions.
b. Steric Effects of Dimethyl Substituents
c. Pharmacological Potential

The compound in incorporates a pyrazolo-pyrimidine moiety and halogen atoms, which are common in kinase inhibitors and antiviral agents . In contrast, the target compound’s simpler structure may limit its bioactivity but enhance its utility as a chiral building block.

Biological Activity

(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one is a chiral compound belonging to the pyrrolidin-2-one class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.327 g/mol
  • CAS Number : 1638763-93-5

Biological Activities

The compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Pyrrolidinone derivatives, including this compound, have shown potential against various microbial strains.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.
  • Anticancer Properties : The compound's mechanism may involve the inhibition of enzymes related to cell proliferation, making it a candidate for cancer therapy.
  • Antidepressant and Anticonvulsant Activities : Similar compounds have been noted for their effects on neurotransmitter systems, indicating potential in mental health applications.

The biological activities of this compound are mediated through specific interactions with molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cell cycle regulation.
  • Cytokine Modulation : The compound has been shown to affect cytokine release in vitro, particularly interleukin levels.

Study 1: Anticancer Activity

A study demonstrated that derivatives of pyrrolidinone could inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression. This suggests that this compound could be further investigated for its anticancer properties.

Study 2: Anti-inflammatory Mechanism

In vitro studies indicated that the compound significantly reduced the secretion of interleukin (IL)-1β and IL-18 from monocytes when stimulated with bacterial products. This highlights its potential as a novel cytokine inhibitor useful for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
(4S)-4-Amino...Antimicrobial, Anti-inflammatoryEnzyme inhibition, Cytokine modulation
VX-765Cytokine inhibitionCaspase inhibition
PyrrolidinoneAnticancerCell cycle regulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A stepwise approach involving cyclization and stereochemical control is often employed. For example, the use of Sharpless asymmetric dihydroxylation (as in related pyrrolidinone derivatives) can introduce chiral centers. Reaction optimization may include temperature control (e.g., heating to 50°C to dissolve intermediates) and acid catalysis (e.g., aqueous HCl for salt formation, as seen in a 52.7% yield procedure) . Solvent selection (e.g., water for hydrolysis) and time-dependent monitoring via HPLC or TLC are critical for yield improvement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • XRPD (X-Ray Powder Diffraction) : Resolves crystalline structure and confirms polymorphic forms. Peaks at specific 2θ values (e.g., 8.5°, 17.2°) correlate with lattice spacing and molecular packing .
  • NMR : ¹H/¹³C NMR identifies stereochemistry, particularly the (4S) and (1R) configurations. The dimethyl group at C3 and phenylethyl substituent at N1 show distinct splitting patterns .
  • HPLC : Validates enantiopurity, especially when paired with chiral columns, to distinguish diastereomers .

Advanced Research Questions

Q. How can researchers address challenges related to stereochemical control during synthesis?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Sharpless conditions) to enforce enantioselectivity during key steps like dihydroxylation or cyclization .
  • Crystallographic Validation : Single-crystal X-ray diffraction definitively assigns absolute configuration, as demonstrated for a related (4R)-configured pyrrolidinone derivative .
  • Protecting Groups : Temporary groups (e.g., tosyl or trityl) can shield reactive sites, preventing racemization during synthesis .

Q. What strategies are effective in resolving contradictions between analytical data (e.g., NMR vs. XRPD)?

  • Methodological Answer :

  • Cross-Validation : Combine XRPD with solid-state NMR to reconcile discrepancies between solution-phase (NMR) and solid-state (XRPD) data .
  • Dynamic HPLC-MS : Detect transient intermediates or degradation products that may skew purity assessments .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts or XRPD patterns, aiding in structural reassignment if conflicts arise .

Q. How can computational methods predict the compound’s reactivity or intermolecular interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate hydrogen-bonding networks (e.g., carbonyl-pyrrolidine interactions) to predict crystallization behavior or stability .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using the compound’s stereochemistry and substituent effects .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies .

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